Heneicosane

Catalog No.
S601703
CAS No.
629-94-7
M.F
C21H44
M. Wt
296.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosane

CAS Number

629-94-7

Product Name

Heneicosane

IUPAC Name

henicosane

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated)
Insoluble in water
Slightly soluble in ethanol; soluble in petroleum ethe

Synonyms

n-Heneicosane; Henicosane;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Heneicosane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.9x10-8 mg/l at 25 °c (extrapolated)insoluble in waterslightly soluble in ethanol; soluble in petroleum ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Heneicosane is a highly linear, 21-carbon straight-chain alkane (C21H44) that serves as a critical high-purity phase change material (PCM) and an essential gas chromatography (GC) retention index standard. Unlike broad-range commercial paraffin waxes, highly pure heneicosane exhibits a sharp, predictable melting point at approximately 40.2 °C, accompanied by a robust latent heat of fusion of 213 J/g [1]. This specific thermal profile makes it highly sought after for latent heat thermal energy storage (LHTES) applications requiring precise temperature buffering just above standard human body or ambient operating temperatures. Furthermore, its exact carbon chain length and structural stability make it an indispensable certified reference material (CRM) in petrochemical and environmental testing workflows, ensuring accurate calibration for complex hydrocarbon mixtures .

Procuring generic paraffin wax blends or adjacent n-alkanes like eicosane (C20) or docosane (C22) in place of heneicosane introduces severe performance liabilities in both thermal management and analytical workflows. In thermal energy storage, substituting heneicosane with eicosane (melting point ~36.6 °C) causes premature phase transition at human body temperature, eliminating its buffering utility in specific wearable or near-body electronics [1]. Conversely, docosane (melting point ~44.0 °C) triggers too late to protect sensitive components rated for strict 40 °C thermal thresholds [1]. Furthermore, commercial paraffin waxes exhibit a smeared melting range (e.g., 35–45 °C) and lower latent heat density, which degrades the isothermal precision required for advanced thermal modules. In analytical chemistry, replacing heneicosane with an off-target alkane in GC retention index calibration forces non-linear interpolations, increasing relative retention time extraction errors from <12% to over 20%, thereby violating stringent ASTM petroleum testing protocols [2].

Precise Phase Transition Temperature for Targeted Thermal Energy Storage

When designing thermal buffers for electronics or specialized environments, the exact melting threshold is the primary procurement driver. Heneicosane provides a highly specific melting point of 40.2 °C, bridging the critical gap between eicosane and docosane [1]. While eicosane offers a slightly higher latent heat, its 36.6 °C melting point makes it unsuitable for environments where ambient or baseline operating temperatures routinely reach 37–38 °C, as it would remain permanently in the liquid phase and offer no latent heat protection.

Evidence DimensionMelting Point (Tm) and Latent Heat of Fusion
Target Compound DataHeneicosane: Tm = 40.2 °C, Latent Heat = 213 J/g
Comparator Or BaselineEicosane (C20): Tm = 36.6 °C; Docosane (C22): Tm = 44.0 °C
Quantified DifferenceHeneicosane shifts the thermal buffering threshold exactly +3.6 °C above eicosane and -3.8 °C below docosane, providing a unique ~40 °C isothermal window.
ConditionsDifferential Scanning Calorimetry (DSC) of pure n-alkanes.

Selecting heneicosane ensures that thermal management systems trigger exactly at the 40 °C threshold, preventing premature melting associated with C20 and delayed cooling associated with C22.

Isothermal Precision vs. Commercial Paraffin Blends

Industrial procurement often defaults to low-cost paraffin waxes for thermal storage, but these blends suffer from broad melting ranges due to mixed carbon chain lengths. High-purity heneicosane delivers its 213 J/g of latent heat isothermally at 40.2 °C, whereas standard commercial paraffins targeting the ~40 °C range typically melt over a 5 to 10 °C window and offer lower latent heat capacities (often 150-180 J/g)[1]. This sharp phase transition is critical for maintaining strict temperature limits in high-density electronic packaging.

Evidence DimensionPhase Transition Window and Energy Density
Target Compound DataPure Heneicosane: Sharp transition at 40.2 °C, 213 J/g
Comparator Or BaselineGeneric Paraffin Wax (C18-C22 blends): 5-10 °C melting range, ~150-180 J/g
Quantified DifferenceHeneicosane provides >18% higher latent heat density at a precise isothermal point compared to the smeared transition of mixed paraffins.
ConditionsSolid-to-liquid phase transition in latent heat thermal energy storage (LHTES) modules.

Procuring high-purity heneicosane allows engineers to design smaller, more efficient thermal modules that absorb maximum heat exactly at the target failure threshold of the protected device.

Minimization of Relative Error in GC Retention Index Calibration

In gas-liquid chromatography (GLC) for petroleum and environmental testing, the accuracy of vapor pressure and retention time extraction relies heavily on the reference standard. Using heneicosane as the exact single reference standard (GLC-RT1S method) for C21-range analytes maintains relative errors at highly acceptable levels. If a laboratory substitutes a slightly lower or higher n-alkane (such as eicosane or docosane) for C21-region targets, the relative error in vapor pressure extraction can escalate significantly, reaching up to 20% [1].

Evidence DimensionRelative Error in GLC-RT1S Vapor Pressure Extraction
Target Compound DataExact carbon-match reference (Heneicosane for C21 range): ~10-12% relative error
Comparator Or BaselineOff-target n-alkane reference (e.g., >1 carbon difference): Up to 20% relative error
Quantified DifferenceUsing the exact heneicosane standard reduces analytical error margins by nearly half compared to using adjacent alkane standards.
ConditionsIsothermal GC measurements (298 to 513 K) using single reference standard approach.

For ISO 17034 accredited laboratories, procuring the exact C21 standard is mandatory to prevent compounding calibration errors in complex hydrocarbon analysis.

Stable Interfacial Thermal Conductance in Nanocomposite PCMs

A major limitation of organic PCMs is their inherently low thermal conductivity. When formulating advanced composite PCMs with graphene nanoplatelets or few-layer graphene to overcome this, the interfacial thermal conductance between the PCM and the carbon filler is critical. Molecular dynamics simulations and spectral analyses demonstrate that heneicosane maintains a highly stable interfacial thermal conductance with graphene across broad temperature ranges in both its solid (175–250 K) and liquid (350–400 K) states [1]. The heat transfer is highly responsive to the solid-liquid phase change but remains remarkably independent of temperature fluctuations within those respective phases.

Evidence DimensionTemperature Influence on Interfacial Thermal Conductance
Target Compound DataHeneicosane-Graphene Interface: Conductance is stable with insignificant variation across 350–400 K (liquid) and 175–250 K (solid).
Comparator Or BaselineUnstable or highly temperature-dependent matrix interfaces.
Quantified DifferenceEnsures consistent thermal dissipation rates regardless of ambient temperature swings, provided the material remains within its specific phase state.
ConditionsMolecular dynamics simulation of few-layer graphene dispersed in heneicosane.

This stability guarantees that heat sinks and composite PCM modules utilizing heneicosane will deliver predictable, linear thermal conductivity enhancements when doped with carbon nanomaterials.

Targeted Thermal Management in 40 °C-Rated Electronics

Driven by its precise 40.2 °C melting point and high latent heat (213 J/g), heneicosane is the optimal PCM for passive cooling modules in electronics that operate optimally just above ambient or human body temperatures. It effectively absorbs transient heat spikes, preventing thermal throttling in devices where eicosane (36.6 °C) would melt too early and docosane (44.0 °C) would trigger too late [1].

Calibration Standards for Petrochemical Gas Chromatography

Heneicosane is a mandatory procurement item for laboratories performing ASTM-compliant PIANO and PONA analyses. As demonstrated by the GLC-RT1S error reduction data, utilizing heneicosane as an exact C21 retention index standard minimizes vapor pressure extraction errors, ensuring high-fidelity profiling of complex petroleum mixtures and environmental contaminants [2].

High-Conductivity Graphene-PCM Nanocomposites

Because heneicosane exhibits stable interfacial thermal conductance with graphene across wide temperature ranges, it is highly suitable as a base matrix for advanced shape-stabilized PCMs (SSPCMs). Formulators can load heneicosane with graphene nanoplatelets to vastly increase thermal conductivity without compromising its precise 40 °C phase transition, enabling rapid-response thermal energy storage systems [3].

Physical Description

Crystals. (NTP, 1992)
Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS]

Color/Form

Crystals from water
White solid

XLogP3

11

Exact Mass

296.344301404 Da

Monoisotopic Mass

296.344301404 Da

Boiling Point

673.7 °F at 760 mmHg (NTP, 1992)
359 °C

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

21

Density

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7919 g/cu cm at 20 °C

LogP

log Kow = 10.65 (est)

Odor

Odorless

Melting Point

104.9 °F (NTP, 1992)
40.4 °C

UNII

I93S5U5DMP

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 93 of 95 companies (only ~ 2.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

8.73X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

629-94-7

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Heneicosane

Biological Half Life

25.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Heneicosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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